![molecular formula C15H18N2O5 B4897763 methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B4897763.png)
methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a member of the nitrobenzoate family and has a molecular formula of C15H18N2O5. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate involves the formation of a covalent bond between the carbonyl group of the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, it has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter butyrylcholine. This inhibition can also lead to improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate in lab experiments is its high potency. This compound is able to inhibit the activity of enzymes and receptors at very low concentrations, making it a valuable tool for studying their function. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Future Directions
There are a number of future directions for research on methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate. One area of interest is the development of new inhibitors that are more selective and potent than the current compound. Another area of interest is the study of the compound's potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Finally, there is also interest in the development of new methods for synthesizing the compound that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis method of methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate involves the reaction of 3-methyl-1-piperidinylcarbonyl chloride with methyl 5-nitrobenzoate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield after purification by column chromatography.
Scientific Research Applications
Methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in improved cognitive function.
properties
IUPAC Name |
methyl 3-(3-methylpiperidine-1-carbonyl)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-10-4-3-5-16(9-10)14(18)11-6-12(15(19)22-2)8-13(7-11)17(20)21/h6-8,10H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUFNHCPKIGWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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